molecular formula C9H7ClN2O B13659126 2-Chloro-4-methylquinazolin-6-ol

2-Chloro-4-methylquinazolin-6-ol

Cat. No.: B13659126
M. Wt: 194.62 g/mol
InChI Key: GGWFHJGATVEKII-UHFFFAOYSA-N
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Description

2-Chloro-4-methylquinazolin-6-ol is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylquinazolin-6-ol typically involves the reaction of 2-amino-4-chlorobenzonitrile with acetic anhydride in the presence of a base. The reaction proceeds through cyclization to form the quinazoline ring. The reaction conditions often require refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylquinazolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, which can have enhanced biological activities .

Scientific Research Applications

2-Chloro-4-methylquinazolin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylquinazolin-6-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

  • 6-Chloro-2-methylquinolin-4-ol
  • 2-Chloro-6-methylquinazolin-4-ol
  • 4-Chloro-2-methylquinazolin-6-ol

Comparison: Compared to these similar compounds, 2-Chloro-4-methylquinazolin-6-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-4-methylquinazolin-6-ol

InChI

InChI=1S/C9H7ClN2O/c1-5-7-4-6(13)2-3-8(7)12-9(10)11-5/h2-4,13H,1H3

InChI Key

GGWFHJGATVEKII-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)Cl)O

Origin of Product

United States

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